Austamide

Description

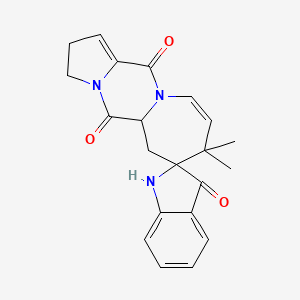

Structure

3D Structure

Properties

CAS No. |

34427-31-1 |

|---|---|

Molecular Formula |

C21H21N3O3 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

12,12-dimethylspiro[1,7-diazatricyclo[7.5.0.03,7]tetradeca-3,13-diene-11,2'-1H-indole]-2,3',8-trione |

InChI |

InChI=1S/C21H21N3O3/c1-20(2)9-11-24-16(19(27)23-10-5-8-15(23)18(24)26)12-21(20)17(25)13-6-3-4-7-14(13)22-21/h3-4,6-9,11,16,22H,5,10,12H2,1-2H3 |

InChI Key |

LBFQJHHYMJAUKS-UHFFFAOYSA-N |

SMILES |

CC1(C=CN2C(CC13C(=O)C4=CC=CC=C4N3)C(=O)N5CCC=C5C2=O)C |

Canonical SMILES |

CC1(C=CN2C(CC13C(=O)C4=CC=CC=C4N3)C(=O)N5CCC=C5C2=O)C |

Other CAS No. |

34427-31-1 |

Synonyms |

austamide |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Austamide: A Technical Guide for Scientific Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Austamide is a mycotoxin belonging to the prenylated indole (B1671886) alkaloid family, first isolated from the fungus Aspergillus ustus by P. S. Steyn in 1971.[1] As a toxic secondary metabolite, its complex chemical structure has intrigued chemists for decades, presenting significant challenges in its total synthesis due to the presence of labile enamide functionalities and a delicate indoxyl chromophore.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by available physicochemical and spectral data. It further details a generalized protocol for its isolation from fungal cultures, outlines a key synthetic approach, and illustrates its proposed biosynthetic pathway. This document is intended to serve as a detailed resource for researchers engaged in natural product chemistry, toxicology, and drug discovery.

Core Chemical Structure and Properties

This compound is a structurally complex molecule characterized by a spiro-fused heterocyclic system. Its core is an indoxyl moiety linked to a diketopiperazine formed from tryptophan and proline residues. A reverse prenyl group is attached to the indole ring, contributing to its lipophilicity and likely its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁N₃O₃ | [2] |

| Molecular Weight | 363.416 g/mol | [2] |

| IUPAC Name | Spiro[2H-indole-2,7'(8'H)-[3H,5H]pyrrolo[1',2':4,5]pyrazino[1,2-a]azepine]-3,5',12'(1H,2'H)-trione,5'a,6'-dihydro-8',8'-dimethyl-, (5'aS-trans)- | [2] |

| CAS Number | 34427-31-1 | [2] |

| Boiling Point | 673.8 °C at 760 mmHg | [2] |

| Flash Point | 361.3 °C | [2] |

| Density | 1.4 g/cm³ | [2] |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques. While a comprehensive, publicly available dataset of its NMR and mass spectral data is not readily found in recent literature, this section outlines the expected spectral characteristics based on its known structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the connectivity and stereochemistry of complex natural products like this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra would reveal characteristic signals for the indole, diketopiperazine, and prenyl moieties.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Atom Type | Predicted Chemical Shift (δ, ppm) |

| Indole Ring | Aromatic C-H | 7.0 - 8.0 |

| Aromatic C | 110 - 140 | |

| Spiro-C | ~60 - 70 | |

| Diketopiperazine | Amide N-H | 7.5 - 9.0 |

| α-C-H (Proline) | 3.5 - 4.5 | |

| α-C-H (Tryptophan) | 4.0 - 5.0 | |

| Carbonyl C=O | 165 - 175 | |

| Prenyl Group | Vinylic C-H | 5.0 - 6.0 |

| Methyl C-H | 1.5 - 2.0 | |

| Vinylic C | 115 - 140 | |

| Methyl C | 20 - 30 |

Note: These are approximate ranges and actual values can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. Under electron ionization (EI), amides like this compound typically undergo cleavage of the N-CO bond.[3]

Table 3: Predicted Key Fragmentation Patterns for this compound in Mass Spectrometry

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 363 | [M]⁺ | Molecular Ion |

| [M-43]⁺ | Loss of CH₃-C=O | Cleavage of the diketopiperazine ring |

| [M-69]⁺ | Loss of C₅H₉ | Cleavage of the prenyl group |

| Varies | Acylium ions | Cleavage of the amide bonds in the diketopiperazine ring |

Experimental Protocols

Isolation of this compound from Aspergillus ustus

The following is a generalized protocol for the isolation and purification of this compound from a culture of Aspergillus ustus, based on common methods for fungal metabolite extraction.[4][5]

1. Fungal Culture:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a spore suspension of Aspergillus ustus.

-

Incubate the culture for 14-21 days at 25-28°C with shaking to ensure aeration.

2. Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Dry the mycelium and pulverize it.

-

Perform a solvent extraction of the powdered mycelium and the culture filtrate separately using ethyl acetate (B1210297).

-

Combine the ethyl acetate extracts and concentrate under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute with a gradient of hexane (B92381) and ethyl acetate, gradually increasing the polarity.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the compound of interest.

-

Perform further purification of the this compound-containing fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a methanol-water gradient) to obtain pure this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishing a Biofilm Co-culture of Pseudomonas and Aspergillus for Metabolite Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Austamide Production by Aspergillus ustus: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the production of austamide by the fungus Aspergillus ustus. It is intended for an audience of researchers, scientists, and drug development professionals. The guide covers the known biosynthetic pathway of this compound, detailed experimental protocols for the cultivation of A. ustus and the extraction of its secondary metabolites, and a summary of the regulatory signaling pathways that are understood to govern secondary metabolism in Aspergillus species. While this guide consolidates the current understanding, it is important to note that specific quantitative data on the biological activities of this compound and the definitive identification of its biosynthetic gene cluster are not extensively documented in publicly accessible literature.

Introduction

Aspergillus ustus, a filamentous fungus found in various environments, is a known producer of a diverse array of secondary metabolites. Among these are the austamides, a family of prenylated indole (B1671886) alkaloids. This compound was first isolated from Aspergillus ustus in 1971. These compounds have attracted interest due to their complex chemical structures and potential biological activities. This guide aims to provide a comprehensive technical resource on the production of this compound from A. ustus, focusing on the practical aspects of its biosynthesis, isolation, and the underlying regulatory mechanisms.

This compound: Chemical Profile

This compound is a diketopiperazine alkaloid characterized by a complex polycyclic structure.

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 34427-31-1 |

| Molecular Formula | C₂₁H₂₁N₃O₃ |

| Molecular Weight | 363.41 g/mol |

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus ustus is proposed to originate from the cyclic dipeptide cyclo-L-tryptophyl-L-proline (brevianamide F). The key steps are believed to involve a "reverse" prenylation of this precursor to form deoxybrevianamide E, which then undergoes a series of oxidative cyclizations to yield the final this compound structure.

Caption: Proposed biosynthetic pathway of this compound from precursor amino acids.

While genomic studies of Aspergillus ustus 3.3904 have identified 52 potential secondary metabolite biosynthetic gene clusters (BGCs), the specific cluster responsible for this compound production has not yet been definitively identified in the available literature.[1][2][3] These clusters typically contain genes encoding backbone enzymes such as nonribosomal peptide synthetases (NRPSs) or polyketide synthases (PKSs), which are essential for the synthesis of such compounds.[2]

Experimental Protocols

The following protocols are based on methodologies reported for the cultivation of Aspergillus ustus and the extraction of its secondary metabolites.

Fungal Strain and Culture Conditions

-

Strain: Aspergillus ustus 3.3904 (available from the China General Microbiological Culture Collection Center).

-

Medium: Potato Dextrose Broth (PDB).

-

Cultivation:

Extraction of Secondary Metabolites

-

Separation of Mycelia and Supernatant: After incubation, separate the fungal mycelia from the culture broth by filtration.

-

Extraction from Supernatant: Extract the supernatant three times with an equal volume of ethyl acetate (B1210297) (EtOAc).[4]

-

Extraction from Mycelia: Extract the mycelia with acetone (B3395972). Concentrate the acetone extract under reduced pressure to obtain an aqueous solution. Extract this aqueous solution three times with EtOAc.[4]

-

Pooling and Concentration: Combine all EtOAc extracts and evaporate the solvent under reduced pressure to yield the crude extract containing a mixture of secondary metabolites.[4]

Purification of this compound

Detailed, step-by-step protocols for the purification of this compound from the crude extract are not extensively described in the readily available scientific literature. However, a general approach would involve chromatographic techniques.

-

General Workflow:

-

Initial Fractionation: The crude extract would typically be subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of non-polar to polar solvents (e.g., hexane (B92381) to ethyl acetate to methanol) to separate compounds based on polarity.

-

Fine Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC), would be further purified using preparative HPLC. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid (TFA), is a common choice for purifying indole alkaloids.

-

Caption: A general experimental workflow for the purification of this compound.

Regulation of Secondary Metabolism in Aspergillus

The production of secondary metabolites in Aspergillus species is a tightly regulated process influenced by various environmental cues and developmental stages. While specific signaling pathways controlling this compound biosynthesis are not yet elucidated, general regulatory networks in Aspergillus provide a framework for understanding this control. Key global regulators include the LaeA protein and the Velvet complex (composed of VeA, VelB, and other proteins). These regulators often control the expression of entire biosynthetic gene clusters.

Caption: A generalized signaling pathway for secondary metabolism in Aspergillus.

Biological Activities of this compound

Table 2: Biological Activity of this compound (Data Not Available)

| Activity Type | Test Organism/Cell Line | Metric (e.g., IC₅₀, MIC) | Value |

| Cytotoxicity | e.g., Human cancer cell lines | IC₅₀ | Data not available |

| Antimicrobial | e.g., Staphylococcus aureus | MIC | Data not available |

| Antiviral | e.g., Influenza virus | EC₅₀ | Data not available |

Note: This table is provided as a template. Specific, reliable quantitative data for this compound is not currently available in the public domain.

Conclusion and Future Perspectives

Aspergillus ustus is a known producer of the complex indole alkaloid, this compound. This guide has outlined the proposed biosynthetic pathway and provided foundational protocols for the cultivation of the fungus and the extraction of its secondary metabolites. However, significant knowledge gaps remain. Future research should focus on the definitive identification and characterization of the this compound biosynthetic gene cluster. The development of detailed purification protocols and the comprehensive evaluation of the biological activities of pure this compound are also critical next steps. Such studies will be instrumental in unlocking the full potential of this compound for applications in drug discovery and development.

References

- 1. A Genomics Based Discovery of Secondary Metabolite Biosynthetic Gene Clusters in Aspergillus ustus | PLOS One [journals.plos.org]

- 2. A Genomics Based Discovery of Secondary Metabolite Biosynthetic Gene Clusters in Aspergillus ustus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A genomics based discovery of secondary metabolite biosynthetic gene clusters in Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoyl ester formation in Aspergillus ustus by hijacking the polyketide acyl intermediates with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Isolation of Austamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austamide, a prenylated indole (B1671886) alkaloid, was first discovered and isolated from the fungus Aspergillus ustus. This technical guide provides a comprehensive overview of the seminal work on its discovery, detailing the experimental protocols for its isolation and purification. Furthermore, it presents a compilation of its key physicochemical and spectroscopic data, essential for its characterization. The proposed biosynthetic pathway of this compound is also elucidated, offering insights into its natural formation. This document serves as a foundational resource for researchers engaged in natural product chemistry, mycology, and drug discovery.

Discovery and Producing Organism

This compound was first isolated in 1973 by P. S. Steyn from chloroform (B151607) extracts of mycelium from the fungus Aspergillus ustus (strain CSIR 1127). This mold was cultured on sterilized, wet maize meal. The discovery of this compound was part of a broader investigation into the toxic metabolites produced by this fungal species.

Experimental Protocols

Fungal Cultivation

Aspergillus ustus (CSIR 1127) was cultured on sterile, wet maize meal. The cultivation was carried out in bulk for a sufficient period to allow for the production of secondary metabolites, including this compound.

Extraction of Mycelium

The dried, moldy maize meal was subjected to extraction to isolate the fungal metabolites. The detailed protocol is as follows:

-

The dried mycelium was extracted with chloroform (CHCl₃).

-

The chloroform extract was then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of this compound

The crude chloroform extract was subjected to chromatographic techniques to isolate and purify this compound.

-

Column Chromatography: The crude extract was chromatographed on a silica (B1680970) gel column.

-

Elution: The column was eluted with a solvent system of benzene-acetone (9:1, v/v).

-

Fraction Collection and Analysis: Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound were identified and combined.

-

Crystallization: The combined fractions containing this compound were concentrated, and the compound was crystallized from a mixture of methanol (B129727) and ethyl acetate (B1210297) to yield pure, colorless needles.

Quantitative Data Presentation

The physicochemical and spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₃N₃O₃ |

| Molecular Weight | 381.43 g/mol |

| Melting Point | 298-300 °C |

| Specific Optical Rotation | [α]D²² -162° (c 1.15 in CHCl₃) |

| Appearance | Colorless needles |

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1.38 | s | - | gem-dimethyl |

| 1.52 | s | - | gem-dimethyl |

| 1.80-2.20 | m | - | CH₂ (proline) |

| 2.50-2.80 | m | - | CH₂ (proline) |

| 3.80 | t | 8.0 | CH (proline) |

| 4.45 | d | 10.0 | CH₂ (indole) |

| 5.20 | t | 10.0 | CH (vinyl) |

| 6.40 | s | - | NH (indole) |

| 6.80-7.40 | m | - | Aromatic protons |

| 8.30 | s | - | NH (amide) |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 24.5 | CH₃ |

| 25.2 | CH₃ |

| 29.7 | CH₂ (proline) |

| 45.1 | C (gem-dimethyl) |

| 46.8 | CH₂ (proline) |

| 59.5 | CH (proline) |

| 65.2 | CH₂ (indole) |

| 110.1 | C (aromatic) |

| 118.9 | C (aromatic) |

| 120.5 | C (aromatic) |

| 121.8 | C (aromatic) |

| 124.2 | CH (vinyl) |

| 128.0 | C (aromatic) |

| 136.1 | C (aromatic) |

| 142.3 | C (indole) |

| 165.8 | C=O (amide) |

| 168.2 | C=O (amide) |

| 180.1 | C=O (keto) |

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M]⁺ | 381 |

| [M-CH₃]⁺ | 366 |

| [M-C₅H₈]⁺ | 313 |

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed from the amino acids L-tryptophan and L-proline. These precursors first form the cyclic dipeptide, brevianamide (B1173143) F. A "reverse" prenylation of brevianamide F yields deoxybrevianamide E, which then undergoes oxidative cyclizations to form this compound.[1]

References

The Austamide Biosynthetic Pathway: A Technical Guide for Researchers

An In-depth Examination of the Enzymatic Conversion of Tryptophan to Austamide

Abstract

This compound is a prenylated indole (B1671886) alkaloid produced by the fungus Aspergillus ustus. Its biosynthetic pathway commences with the precursors L-tryptophan and L-proline, converging with the well-characterized brevianamide (B1173143) pathway through the key intermediate, deoxybrevianamide E. While the initial enzymatic steps are understood, the subsequent oxidative cyclizations that confer the unique structural features of this compound remain an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the key enzymatic transformations, and presenting available data and experimental methodologies to aid researchers in drug development and synthetic biology.

Introduction

Fungal indole alkaloids represent a diverse class of secondary metabolites with a wide range of biological activities. This compound, isolated from Aspergillus ustus, belongs to this family and is biosynthetically derived from L-tryptophan and L-proline. The pathway is of significant interest to researchers due to its enzymatic complexity and the potential for engineering novel bioactive compounds. The early stages of this compound biosynthesis are believed to mirror that of the brevianamides, involving the formation of a diketopiperazine core followed by a characteristic reverse prenylation. The divergence towards this compound occurs in the later stages through a series of proposed oxidative cyclizations.

The Biosynthetic Pathway from Tryptophan to this compound

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the condensation of L-tryptophan and L-proline. The proposed pathway can be divided into two main stages: the formation of the key intermediate deoxybrevianamide E, and the subsequent oxidative modifications leading to this compound.

Stage 1: Formation of Deoxybrevianamide E

This initial stage is shared with the biosynthesis of brevianamides and involves two key enzymatic steps:

-

Diketopiperazine Formation: L-tryptophan and L-proline are condensed to form the cyclic dipeptide, brevianamide F (cyclo-L-Trp-L-Pro). This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS). In the closely related brevianamide pathway from Penicillium brevicompactum, this enzyme is designated as BvnA. While the specific NRPS in A. ustus has not been definitively characterized, it is expected to be a homologous enzyme.

-

Reverse Prenylation: Brevianamide F undergoes a "reverse" prenylation at the C2 position of the indole ring to yield deoxybrevianamide E. This reaction is catalyzed by a prenyltransferase, which utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. In related pathways, enzymes such as BvnC and NotF have been shown to catalyze this transformation. The prenyltransferase from A. ustus is yet to be isolated and characterized.

Stage 2: Oxidative Cyclizations to this compound

The conversion of deoxybrevianamide E to this compound is proposed to proceed through a series of "diverse oxidative cyclizations".[1] Unfortunately, the specific enzymes and the precise sequence of these reactions in Aspergillus ustus have not been elucidated. These transformations are catalyzed by various oxidoreductases, likely including cytochrome P450 monooxygenases and flavin-dependent oxidases. These enzymes are responsible for the formation of the characteristic heterocyclic rings of the this compound family of molecules.

Genetic Basis of this compound Biosynthesis

The genes encoding the enzymes for secondary metabolite biosynthesis in fungi are typically clustered together in the genome. A genomic study of Aspergillus ustus has identified 52 secondary metabolite biosynthetic gene clusters.[2][3][4] While the specific gene cluster responsible for this compound production has not yet been definitively identified, it is hypothesized to contain genes for an NRPS, a prenyltransferase, and several oxidative enzymes. The identification and characterization of this gene cluster are crucial for understanding the complete biosynthetic pathway and for enabling heterologous expression and pathway engineering efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. A Genomics Based Discovery of Secondary Metabolite Biosynthetic Gene Clusters in Aspergillus ustus | PLOS One [journals.plos.org]

- 3. A genomics based discovery of secondary metabolite biosynthetic gene clusters in Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Genomics Based Discovery of Secondary Metabolite Biosynthetic Gene Clusters in Aspergillus ustus - PMC [pmc.ncbi.nlm.nih.gov]

The Fungal Kingdom: A Prolific Source of Austamide and Its Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Austamide and its diverse derivatives represent a fascinating class of prenylated indole (B1671886) alkaloids with a range of biological activities. First isolated from Aspergillus ustus in 1971, this family of fungal secondary metabolites has since been discovered in a variety of fungal species, particularly those from the Aspergillus and Penicillium genera. Many of these producing organisms have been isolated from unique marine environments, highlighting the largely untapped potential of marine fungi as a source of novel bioactive compounds. This in-depth technical guide provides a comprehensive overview of the natural sources of this compound and its derivatives, quantitative data on their isolation, detailed experimental protocols for their extraction and characterization, and insights into their mechanisms of action.

Natural Sources of this compound and its Derivatives

The primary producers of this compound and its analogues are filamentous fungi. While the terrestrial fungus Aspergillus ustus was the first identified source, subsequent research has revealed a wealth of these compounds in various marine-derived fungal strains. These fungi are often found in symbiotic relationships with marine invertebrates such as sponges and soft corals.

Fungal Producers

The predominant fungal genera known to produce this compound and its derivatives are Aspergillus and Penicillium. Specific species and their ecological niches are detailed below:

-

Aspergillus spp. :

-

Aspergillus ustus : This species is a well-established producer of this compound and a variety of related compounds known as Austalides. Strains have been isolated from both terrestrial and marine environments.

-

Sponge-associated Aspergillus sp. : A number of novel Austalide derivatives have been isolated from Aspergillus species found in association with marine sponges.

-

-

Penicillium spp. :

-

Penicillium dimorphosporum : A coral-derived fungus that has been shown to produce a series of new deoxyisothis compound derivatives.

-

Penicillium rudallense : A marine-derived strain of this species is known to produce Austalides with interesting biological activities.

-

Penicillium sp. JF-72 : An unidentified Penicillium species isolated from a marine sponge has also been found to produce deoxyisothis compound derivatives.

-

Data Presentation: Quantitative Yields of this compound Derivatives

The yield of this compound and its derivatives can vary significantly depending on the fungal strain, culture conditions, and extraction methods employed. The following table summarizes the reported yields of selected this compound derivatives from various fungal sources.

| Compound Name | Fungal Source | Host/Substrate | Yield (mg/L or mg/kg) | Reference |

| Deoxyisothis compound Derivatives (1-7) | Penicillium dimorphosporum KMM 4689 | Soft Coral | 1.5 - 10.2 mg (from 100g of rice culture) | [1] |

| Deoxy-14,15-dehydroisothis compound | Penicillium dimorphosporum KMM 4689 | Soft Coral | 1.2 mg (from 100g of rice culture) | [2] |

| Austalides V and W | Aspergillus ustus VKM F-4692 | Not specified | Not specified | [3] |

| Austalide Z and W | Aspergillus sp. | Soft Coral (Sinularia sp.) | Not specified | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and characterization of this compound and its derivatives.

Fungal Cultivation and Extraction

1. Fungal Strain and Culture Conditions:

-

The fungal strain (e.g., Penicillium dimorphosporum KMM 4689) is cultured on a solid rice medium.[1]

-

The medium consists of rice (100 g), artificial sea salt (3.3 g), and distilled water (100 mL) in 1 L Erlenmeyer flasks.

-

The flasks are autoclaved and then inoculated with the fungal strain.

-

Cultures are incubated at 28°C for 30 days.[1]

2. Extraction of Fungal Metabolites:

-

The fermented rice culture is extracted three times with ethyl acetate (B1210297) (EtOAc) at room temperature.[1]

-

The combined EtOAc extracts are concentrated under reduced pressure to yield a crude extract.

Purification of this compound Derivatives

1. Column Chromatography:

-

The crude extract is subjected to silica (B1680970) gel column chromatography.[1]

-

A step gradient of hexane-EtOAc (from 100:0 to 0:100) is used to elute different fractions.

-

Fractions are monitored by thin-layer chromatography (TLC).

2. High-Performance Liquid Chromatography (HPLC):

-

Further purification is achieved by reversed-phase HPLC.[1]

-

A typical column is a C18 column (e.g., 250 x 10 mm, 5 µm).

-

The mobile phase is a gradient of methanol (B129727) in water.

-

The flow rate is typically 2 mL/min.

-

Detection is performed using a UV detector at wavelengths of 210 and 254 nm.

Structure Elucidation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 600 MHz).[1]

-

Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Standard acquisition parameters for indole alkaloids are used, including a sufficient relaxation delay (d1) for quantitative analysis.[4]

-

2D NMR experiments (COSY, HSQC, HMBC) are performed to establish the chemical structure.

2. High-Resolution Mass Spectrometry (HRMS):

-

HRMS analysis is used to determine the molecular formula of the isolated compounds.[1]

Signaling Pathways and Mechanisms of Action

Recent studies have begun to unravel the biological activities and mechanisms of action of this compound derivatives, particularly the Austalides. These compounds have shown promise as inhibitors of key signaling pathways involved in cancer and bone diseases.

Inhibition of the AKT-mTORC1 Signaling Pathway

Austalides V and W have been shown to inhibit the proliferation of prostate and bladder cancer cells. This anti-cancer activity is associated with the inhibition of the AKT-mTORC1 signaling pathway.[3]

Caption: Austalides inhibit the mTORC1 signaling pathway, leading to reduced cancer cell proliferation.

Inhibition of RANKL-Induced Osteoclast Differentiation

Certain Austalides have demonstrated the ability to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is mediated through the RANKL signaling pathway. Specifically, these compounds have been shown to downregulate the expression of NFATc1, a key transcription factor in osteoclastogenesis, and its downstream target genes.

Caption: Austalides inhibit RANKL-induced osteoclast differentiation by suppressing NFATc1 expression.

Experimental Workflow

The overall workflow for the discovery and characterization of novel this compound derivatives from fungal sources is a multi-step process that combines microbiology, natural product chemistry, and pharmacology.

Caption: A typical workflow for the isolation and characterization of this compound derivatives.

Conclusion

This compound and its derivatives represent a structurally diverse and biologically significant class of fungal natural products. The discovery of novel derivatives from marine-derived fungi underscores the importance of exploring unique ecological niches for new drug leads. The methodologies outlined in this guide provide a framework for the continued exploration of these fascinating compounds, from their isolation and characterization to the elucidation of their mechanisms of action, which may pave the way for the development of new therapeutic agents.

References

- 1. New Deoxyisothis compound Derivatives from the Coral-Derived Fungus Penicillium dimorphosporum KMM 4689 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Austalide K from the Fungus Penicillium rudallense Prevents LPS-Induced Bone Loss in Mice by Inhibiting Osteoclast Differentiation and Promoting Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Austamide: A Technical Guide on the Prenylated Indole Alkaloid Mycotoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austamide is a prenylated indole (B1671886) alkaloid mycotoxin originally isolated from the fungus Aspergillus ustus. As a member of the diketopiperazine class of natural products, it possesses a complex chemical structure that has intrigued synthetic chemists. While its biological activities are not as extensively studied as other mycotoxins, its classification as a toxic metabolite warrants a deeper understanding of its properties and potential mechanisms of action. This technical guide provides a comprehensive overview of this compound, including its physicochemical characteristics, proposed biosynthetic pathway, and detailed experimental protocols for its study. Furthermore, it explores potential signaling pathways that may be modulated by this mycotoxin, drawing parallels with structurally related compounds.

Introduction

Mycotoxins, secondary metabolites produced by fungi, are a diverse group of compounds with a wide range of biological activities and toxicities. Among these, the prenylated indole alkaloids represent a significant class characterized by a core indole structure modified with one or more isoprene (B109036) units. This compound, first reported in 1971, is a notable member of this family, produced by the fungus Aspergillus ustus[1]. Its complex, caged structure, featuring a diketopiperazine ring system, has made it a challenging target for total synthesis. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers investigating its biological significance and potential as a pharmacological tool or lead compound.

Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₂₁H₂₁N₃O₃ | Calculated |

| Molecular Weight | 363.41 g/mol | Calculated |

| LogP (Octanol/Water Partition Coefficient) | N/A | Experimental data not found. Prediction tools can be used for estimation. |

| Aqueous Solubility | N/A | Experimental data not found. Likely to be poorly soluble in water. |

| Appearance | Crystalline solid (in pure form) | General observation for similar compounds. |

N/A: Not Available in the searched literature.

Biosynthesis of this compound

The biosynthesis of this compound is proposed to originate from the amino acids L-tryptophan and L-proline, which first form the diketopiperazine, cyclo-L-Trp-L-Pro (also known as brevianamide (B1173143) F). This precursor then undergoes a "reverse" prenylation, a key step in the biosynthesis of many related indole alkaloids. The proposed biosynthetic pathway is outlined below.

Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound. These protocols are based on established techniques for similar natural products and can be adapted as needed.

Isolation and Purification of this compound from Aspergillus ustus

Objective: To isolate and purify this compound from a culture of Aspergillus ustus.

Materials:

-

Aspergillus ustus strain

-

Solid-state fermentation substrate (e.g., rice, wheat) or liquid fermentation medium (e.g., Potato Dextrose Broth)

-

Ethyl acetate (B1210297)

-

Methanol

-

Silica (B1680970) gel for column chromatography

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase preparative HPLC column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Rotary evaporator

-

Spectroscopic equipment (NMR, Mass Spectrometry)

Protocol:

-

Fermentation:

-

Inoculate a suitable solid or liquid medium with Aspergillus ustus.

-

Incubate at 25-28°C for 14-21 days in the dark.

-

For solid-state fermentation, dry the fungal culture at 40-50°C and grind it into a fine powder. For liquid fermentation, separate the mycelium from the broth by filtration.

-

-

Extraction:

-

Extract the powdered solid culture or the mycelium and broth with ethyl acetate three times at room temperature.

-

Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Preliminary Fractionation (Silica Gel Chromatography):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Apply the dissolved extract to a silica gel column pre-equilibrated with hexane.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

-

Purification (Preparative HPLC):

-

Combine the this compound-containing fractions from the silica gel column and concentrate.

-

Dissolve the residue in methanol.

-

Inject the solution onto a C18 reverse-phase preparative HPLC column.

-

Elute with a gradient of acetonitrile in water (e.g., starting from 30% acetonitrile and increasing to 80% over 30-40 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

-

Concentrate the collected fraction to obtain pure this compound.

-

-

Structure Confirmation:

-

Confirm the identity and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS).

-

Workflow for the isolation and purification of this compound.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Potential Biological Activities and Signaling Pathways

While specific quantitative data on the biological activities of this compound are scarce in the literature, its classification as a mycotoxin suggests potential cytotoxic, antimicrobial, or enzyme inhibitory effects. Drawing parallels from structurally related prenylated indole alkaloids and other mycotoxins, several signaling pathways could be affected by this compound.

Cytotoxicity and Apoptosis

Many mycotoxins induce cytotoxicity through the induction of apoptosis. N-substituted benzamides, which share some structural similarities with the amide bonds in this compound's diketopiperazine ring, have been shown to induce apoptosis through a caspase-9-dependent pathway, which is part of the intrinsic apoptotic pathway[2]. This pathway is often initiated by mitochondrial stress and the release of cytochrome c.

Potential apoptosis signaling pathway induced by this compound.

Modulation of PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are central regulators of cell growth, proliferation, survival, and apoptosis. Aberrant signaling in these pathways is a hallmark of cancer. Some natural compounds, including flavonoids and other alkaloids, have been shown to modulate these pathways[3][[“]]. For instance, the endocannabinoid anandamide, which has a different structure but is also a lipid-derived signaling molecule, can modulate the PI3K/Akt pathway[5][6]. Given the structural complexity of this compound, it is plausible that it could interact with components of these pathways, leading to either activation or inhibition, and thereby influencing cell fate.

Potential modulation of PI3K/Akt and MAPK pathways by this compound.

Conclusion

This compound remains a mycotoxin of significant interest due to its complex chemical architecture and its origin from a common fungal genus. This technical guide has provided a foundational overview of its known properties and the methodologies required for its further investigation. The lack of extensive biological data presents a clear opportunity for future research. Elucidating the specific cellular targets and signaling pathways affected by this compound will be crucial in understanding its toxicological profile and exploring any potential therapeutic applications. The protocols and conceptual frameworks presented here serve as a starting point for researchers dedicated to unraveling the mysteries of this intriguing prenylated indole alkaloid.

References

- 1. researchgate.net [researchgate.net]

- 2. bds.berkeley.edu [bds.berkeley.edu]

- 3. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. Anandamide extends platelets survival through CB1-dependent Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

Toxic Effects of Austamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austamide is a toxic secondary metabolite produced by certain species of fungi, notably from the Aspergillus and Penicillium genera.[1] As a member of the prenylated indole (B1671886) alkaloids, a class of compounds known for their diverse biological activities, this compound has garnered interest within the scientific community for its potential toxicological implications. This technical guide provides a comprehensive overview of the currently available data on the toxic effects of this compound, with a focus on its impact on cellular processes. Due to the limited specific research on this compound's toxicology, this guide also incorporates general methodologies and discusses related compounds to provide a framework for future investigation.

Quantitative Toxicological Data

Quantitative data on the toxicity of this compound is notably scarce in publicly available literature. Extensive searches for median lethal dose (LD50) values in animal models and comprehensive half-maximal inhibitory concentration (IC50) values across a wide range of cell lines did not yield specific results for this compound. This significant data gap highlights the need for foundational toxicological studies to be conducted on this fungal metabolite.

In the absence of direct data, researchers can refer to toxicological data of structurally related indole alkaloids to form preliminary hypotheses about this compound's potential potency and cellular targets. However, it is crucial to experimentally determine the specific toxicological profile of this compound.

Core Toxic Effects on Cellular Processes

While specific quantitative data is limited, the known toxic nature of this compound suggests it likely impacts fundamental cellular processes such as cell viability, apoptosis, and cell cycle progression. The following sections detail the general mechanisms and experimental approaches to investigate these effects, which can be adapted for the study of this compound.

Cytotoxicity

The cytotoxic effects of a compound, or its ability to kill cells, are a primary indicator of its toxicity. The IC50 value, the concentration of a substance that inhibits a biological process by 50%, is a key metric for cytotoxicity.[2]

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines (µM)

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| HeLa | Cervical Cancer | Data Not Available |

| A549 | Lung Cancer | Data Not Available |

| MCF-7 | Breast Cancer | Data Not Available |

| HepG2 | Liver Cancer | Data Not Available |

| PC-3 | Prostate Cancer | Data Not Available |

Note: This table is for illustrative purposes only. Actual IC50 values for this compound need to be determined experimentally.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. Many toxic compounds exert their effects by inducing apoptosis.[3] Key events in apoptosis include the activation of caspases, a family of proteases that execute the cell death program, and changes in the mitochondrial membrane potential.[4][5]

It is hypothesized that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway, a common mechanism for many toxins. This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[6][7]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Toxic compounds can interfere with this process, leading to cell cycle arrest at specific checkpoints (e.g., G1, S, G2/M phases).[2] This arrest can prevent damaged cells from proliferating and may ultimately lead to apoptosis. The specific phase of the cell cycle at which a compound induces arrest can provide insights into its mechanism of action.[8]

Experimental Protocols

Detailed and validated protocols are essential for the accurate assessment of a compound's toxicity. The following are standard protocols that can be adapted for investigating the toxic effects of this compound.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[4][9]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay: Annexin V/Propidium (B1200493) Iodide Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][10][11]

-

Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

-

Cell Harvesting: Collect both adherent and suspension cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide Staining by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[12][13][14][15][16]

-

Cell Treatment: Expose cells to this compound for a specific duration.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.

-

PI Staining: Stain the cells with a solution containing propidium iodide.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

-

Data Analysis: Generate a histogram to visualize the distribution of cells in G0/G1, S, and G2/M phases.

Signaling Pathways Potentially Affected by this compound

The specific signaling pathways modulated by this compound have not yet been elucidated. However, based on the mechanisms of other toxic natural products, several key pathways are likely candidates for investigation.

Apoptosis Signaling Pathways

As mentioned, this compound may induce apoptosis. A detailed investigation into the activation of key proteins in the intrinsic and extrinsic apoptotic pathways is warranted.

Cell Cycle Regulation Pathways

Disruption of the cell cycle often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Key checkpoint proteins such as p53 and p21 are also critical in mediating cell cycle arrest in response to cellular stress.[17] Investigating the expression and activity of these proteins following this compound treatment would be a crucial step in understanding its mechanism of action.

Conclusion and Future Directions

This compound is a fungal metabolite with recognized toxic properties, yet a detailed understanding of its toxicological profile and mechanisms of action remains elusive. This technical guide has outlined the key areas for investigation and provided standardized protocols to facilitate this research. Future studies should prioritize the determination of this compound's LD50 and IC50 values, a thorough characterization of its ability to induce apoptosis and cell cycle arrest, and the identification of the specific signaling pathways it perturbs. Such data will be invaluable for assessing the risks associated with this compound exposure and for exploring any potential therapeutic applications of this and related compounds.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. Ceramide formation leads to caspase-3 activation during hypoxic PC12 cell death. Inhibitory effects of Bcl-2 on ceramide formation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of cell cycle arrest and apoptosis induction by conjugated eicosapentaenoic acid, which is a mammalian DNA polymerase and topoisomerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 13. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. vet.cornell.edu [vet.cornell.edu]

- 17. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic and Biosynthetic Insights into Austamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the fungal metabolite, Austamide. The information is compiled from seminal works on its isolation and total synthesis, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction to this compound

This compound is a toxic indole (B1671886) alkaloid first isolated from the fungus Aspergillus ustus by Steyn in 1971.[1] Its complex heterocyclic structure, featuring labile enamide functionalities and an indoxyl chromophore, has made it a challenging target for total synthesis, with notable syntheses accomplished by the research groups of Kishi and Corey.[1][2][3] The intricate structure and biological activity of this compound continue to attract interest from the scientific community.

Molecular Structure:

-

Molecular Formula: C₂₁H₂₁N₃O₃

-

Molecular Weight: 363.41 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are crucial for its identification and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of individual atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results | |||

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available in search results | ||

Note: The specific chemical shifts and coupling constants are typically found in the experimental sections of the primary literature and were not available in the searched abstracts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

| m/z | Ion Type | Relative Intensity (%) |

| 363 | [M]⁺ | Data not available |

| Fragment ions | Data not available | |

Note: The fragmentation pattern of amides, particularly α,β-unsaturated amides like this compound, often involves the cleavage of the amide bond (N-CO), leading to the formation of stable acylium cations.[4][5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Amide C=O stretch | |

| C=C stretch (aromatic, enamide) | ||

| C-N stretch | ||

| C-H stretch (aromatic, aliphatic) |

Note: The IR spectrum of an amide-containing compound is characterized by strong absorption bands for the C=O stretching (Amide I band) typically in the region of 1630-1680 cm⁻¹ and N-H bending (Amide II band) around 1520-1570 cm⁻¹ for secondary amides.[6]

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. While the specific parameters used for this compound are detailed in the primary literature, the following represents generalized protocols for natural products.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.

-

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon atom.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like HPLC (High-Performance Liquid Chromatography).

-

Ionization: A suitable ionization technique is employed. For natural products like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common to minimize fragmentation and observe the molecular ion.

-

Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, it is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded as a mull (e.g., in Nujol) or from a thin film deposited from a solvent.

-

Data Acquisition: The sample is placed in the beam of an FTIR (Fourier-Transform Infrared) spectrometer.

-

Analysis: The instrument measures the absorption of infrared radiation at different wavenumbers. The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed from the precursors L-tryptophan and L-proline. A key intermediate is deoxybrevianamide E, which is formed via a "reverse" prenylation of the cyclic dipeptide of tryptophan and proline (brevianamide F). Deoxybrevianamide E then undergoes a series of oxidative cyclizations to yield this compound.[1][7]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Structure Elucidation

The process of determining the structure of a novel natural product like this compound follows a logical workflow, integrating various analytical techniques.

Caption: General workflow for the structure elucidation of a natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A short synthetic route to (+)-austamide, (+)-deoxyisothis compound, and (+)-hydratothis compound from a common precursor by a novel palladium-mediated indole --> dihydroindoloazocine cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Austamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austamide is a naturally occurring indole (B1671886) alkaloid first isolated from the fungus Aspergillus ustus. As a member of the prenylated indole alkaloids, a class of compounds known for their diverse and potent biological activities, this compound has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its structural characteristics, spectral data, and known biological context. Detailed experimental protocols for its synthesis and characterization are also presented to support further research and development efforts.

Chemical Identity and Physical Properties

This compound is a structurally complex molecule with a spiro-indoline core. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁N₃O₃ | [1] |

| Molecular Weight | 363.416 g/mol | [1] |

| CAS Number | 34427-31-1 | [1] |

| Appearance | Amorphous solid | [1] |

| Boiling Point (Predicted) | 673.8 °C at 760 mmHg | [1] |

| Flash Point (Predicted) | 361.3 °C | [1] |

| Density (Predicted) | 1.4 g/cm³ | [1] |

| LogP (Predicted) | 2.318 | [1] |

Table 1: Physical and Chemical Properties of this compound.

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following sections detail the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide a detailed map of its carbon-hydrogen framework. The chemical shifts are indicative of the electronic environment of each nucleus, confirming the presence of the indole, diketopiperazine, and prenyl moieties.

(Note: Specific peak assignments for ¹H and ¹³C NMR are not yet publicly available in the searched literature. Researchers are directed to the primary synthesis literature for detailed spectral charts.)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3450 | N-H stretching (indole and amide) |

| ~1655-1670 | C=O stretching (amide/diketopiperazine) |

Table 2: Characteristic Infrared Absorption Bands for this compound. The presence of multiple amide carbonyls in the diketopiperazine ring results in strong absorptions in the specified region[2].

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation pattern. Under electron ionization (EI), amides typically undergo cleavage of the N-CO bond[3]. For this compound, this would lead to characteristic fragments corresponding to the indole and diketopiperazine portions of the molecule. The high-resolution mass spectrum would show a molecular ion peak [M]⁺ consistent with the molecular formula C₂₁H₂₁N₃O₃.

Synthesis and Biosynthesis

Chemical Synthesis

The total synthesis of this compound has been a subject of significant research, with both racemic and enantioselective routes developed.

Caption: Generalized synthetic workflow for this compound.

The enantioselective total synthesis of (+)-Austamide was achieved by Baran and Corey in 2002[4]. A key step in their approach is a novel palladium-mediated indole → dihydroindoloazocine cyclization.

-

Preparation of the N-prenylated Tryptophan Derivative: (S)-Tryptophan methyl ester is reacted with 3-methyl-2-butenal (B57294) followed by reduction with sodium borohydride (B1222165) to yield the N-prenylated tryptophan methyl ester.

-

Amide Coupling: The product from the previous step is coupled with N-(9-fluorenylmethoxycarbonyl)-(S)-prolyl chloride to form the dipeptide precursor.

-

Palladium-Mediated Cyclization: The dipeptide is treated with palladium(II) acetate (B1210297) in a mixture of THF, water, and acetic acid under an oxygen atmosphere to construct the eight-membered dihydroindoloazocine ring.

-

Diketopiperazine Formation: The Fmoc protecting group is removed, and subsequent heating promotes the formation of the diketopiperazine core.

-

Spirocyclization and Final Steps: The indole ring is converted to a 3-hydroxyindoline, followed by the formation of the spirocycle. Subsequent radical-initiated hydroxylation and dehydration yield (+)-Austamide[5].

Biosynthesis

The biosynthesis of this compound in Aspergillus ustus is proposed to proceed through the intermediary of deoxybrevianamide E. This precursor is formed by the "reverse" prenylation of cyclo-L-Trp-L-Pro (brevianamide F)[6]. Subsequent oxidative cyclizations lead to the formation of this compound[6].

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity and Toxicology

This compound is known to be a toxic metabolite produced by Aspergillus ustus[6]. However, detailed studies on its specific mechanism of action, cellular targets, and potential signaling pathway modulation are not extensively documented in the public domain.

Given its structural similarity to other biologically active indole alkaloids, it is plausible that this compound may exhibit activities such as cytotoxicity. Further research is required to fully characterize its pharmacological and toxicological profile.

Experimental Protocol: General Cytotoxicity Assay (e.g., MTT Assay)

To assess the cytotoxic potential of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

-

Cell Culture: Plate a suitable cancer cell line (e.g., HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound represents an intriguing natural product with a complex chemical architecture. This guide has summarized its known physical and chemical properties, drawing from the available literature. While its synthesis and biosynthesis have been investigated, a significant opportunity remains for the detailed exploration of its biological activities and mechanism of action. The provided experimental frameworks for synthesis and cytotoxicity testing serve as a foundation for researchers to further investigate the potential of this and related indole alkaloids in various scientific and therapeutic contexts.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. A short synthetic route to (+)-austamide, (+)-deoxyisothis compound, and (+)-hydratothis compound from a common precursor by a novel palladium-mediated indole --> dihydroindoloazocine cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. rsc.org [rsc.org]

The Biosynthetic Crossroads of Indole Alkaloids: A Technical Guide to Austamide and Brevianamide F

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate biosynthetic relationship between austamide and the brevianamide (B1173143) family of fungal indole (B1671886) alkaloids. Brevianamide F, a simple diketopiperazine, serves as a crucial precursor, standing at a key metabolic branch point leading to a diverse array of structurally complex and biologically active compounds. Understanding these pathways, the enzymes that catalyze each step, and the underlying molecular logic is paramount for endeavors in synthetic biology, drug discovery, and the development of novel therapeutic agents.

The Central Role of Brevianamide F

Brevianamide F (cyclo-L-Trp-L-Pro) is the foundational scaffold from which a cascade of complex chemical transformations originates. Its biosynthesis is initiated by a non-ribosomal peptide synthetase (NRPS) that condenses the amino acids L-tryptophan and L-proline. In Aspergillus fumigatus, the NRPS responsible for brevianamide F synthesis is encoded by the ftmA gene.[1] This diketopiperazine is the common entry point into the biosynthetic pathways of numerous prenylated indole alkaloids, including the brevianamides and austamides.

The Brevianamide Biosynthetic Pathway

The brevianamide pathway, extensively studied in Penicillium brevicompactum, involves a series of enzymatic modifications to the brevianamide F core, leading to the formation of structurally complex molecules like brevianamide A.[2][3] The key transformations involve prenylation, oxidation, and cyclization reactions.

A pivotal intermediate derived from brevianamide F is deoxybrevianamide E.[4][5] This intermediate is formed through a "reverse" prenylation of brevianamide F.[4] From deoxybrevianamide E, the pathway can lead to various brevianamide congeners through the action of a suite of enzymes, including flavin-dependent monooxygenases (FMOs) and cytochrome P450s.[2][5]

The biosynthesis of brevianamides with the characteristic bicyclo[2.2.2]diazaoctane core, such as brevianamide A, is a complex process involving an intramolecular Diels-Alder reaction.[6][7] The stereoselectivity of this reaction is a subject of ongoing research, with evidence suggesting both substrate-controlled and enzyme-mediated mechanisms.[3][6]

The Divergence to this compound Biosynthesis

The biosynthesis of this compound, a toxic metabolite produced by Aspergillus ustus, shares a common origin with the brevianamides.[4] The key point of divergence is the intermediate deoxybrevianamide E. While in Penicillium species this intermediate is funneled towards the production of brevianamides A and B, in A. ustus it undergoes a different series of oxidative cyclizations to yield this compound.[4] This highlights the fascinating modularity and evolutionary divergence of fungal natural product biosynthesis, where a common precursor can be tailored into distinct chemical scaffolds by different enzymatic machinery.

Quantitative Data on Biosynthetic Pathways

The production of these complex natural products can be quantified, particularly in engineered host organisms. The following table summarizes key quantitative data from studies on brevianamide biosynthesis.

| Compound | Producing Organism/System | Titer/Yield | Reference |

| Brevianamide F | E. coli expressing NascA (a CDPS enzyme) | 16.2 mg per 100 mL of culture | [2] |

| (-)-Dehydrobrevianamide E | Engineered E. coli | 5.3 mg/L | [2][8] |

| (-)-Dehydrobrevianamide E (with enhanced NADPH) | Engineered E. coli | 20.6 mg/L | [8] |

| (+)-Brevianamides A and B (from (-)-dehydrobrevianamide E) | ex vivo lithium hydroxide (B78521) rearrangement | 70% combined yield (94:6 dr) | [2][8] |

Experimental Protocols

The elucidation of these biosynthetic pathways relies on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of Biosynthetic Genes in Aspergillus oryzae

This protocol is adapted from studies aimed at functionally characterizing the brevianamide biosynthetic genes.[3]

-

Gene Amplification: The open reading frames of the target bvn genes are amplified from the genomic DNA of P. brevicompactum using high-fidelity DNA polymerase.

-

Vector Construction: The amplified gene fragments are cloned into an Aspergillus expression vector, such as pTAex3, under the control of a suitable promoter (e.g., the amylase promoter).

-

Protoplast Preparation: A. oryzae is cultured in a suitable medium, and the mycelia are harvested. The cell walls are digested using a lytic enzyme solution (e.g., containing lysing enzymes from Trichoderma harzianum and Yatalase) to generate protoplasts.

-

Transformation: The expression vectors are introduced into the A. oryzae protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated transformation method.

-

Selection and Cultivation: Transformed protoplasts are regenerated on a selective medium. Positive transformants are then cultivated in a production medium.

-

Metabolite Analysis: The culture broth and mycelia are extracted with an organic solvent (e.g., ethyl acetate). The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of brevianamide intermediates and final products.

In Vitro Enzyme Assays

This protocol describes a typical in vitro assay to determine the function of a biosynthetic enzyme, such as a prenyltransferase or an oxidase.[3][5]

-

Enzyme Expression and Purification: The gene encoding the target enzyme (e.g., NotF or BvnB) is cloned into an E. coli expression vector (e.g., pET28a) with a purification tag (e.g., His-tag). The protein is then overexpressed in E. coli and purified using affinity chromatography.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified enzyme, the substrate (e.g., brevianamide F), necessary cofactors (e.g., dimethylallyl pyrophosphate for a prenyltransferase, FAD and NADPH for an FMO), and a suitable buffer.

-

Incubation: The reaction mixture is incubated at an optimal temperature for a defined period.

-

Reaction Quenching and Extraction: The reaction is stopped, typically by the addition of an organic solvent like ethyl acetate. The product is then extracted into the organic phase.

-

Product Analysis: The extracted product is analyzed by HPLC and LC-MS to confirm its identity and quantify the conversion.

Visualizing the Biosynthetic Network

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships discussed.

Caption: Biosynthetic relationship between brevianamide F, other brevianamides, and this compound.

Caption: General experimental workflow for heterologous expression and metabolite analysis.

Conclusion

The biosynthetic pathways of this compound and the brevianamides represent a remarkable example of nature's chemical ingenuity. Starting from the simple diketopiperazine brevianamide F, a diverse array of complex and bioactive molecules are generated through the action of specialized enzymes. A thorough understanding of these pathways, from the genetic level to the intricate details of enzymatic mechanisms, is crucial for harnessing their potential. The ability to engineer these pathways in heterologous hosts opens up exciting avenues for the sustainable production of these valuable compounds and for the generation of novel analogs with improved therapeutic properties. This guide provides a foundational understanding for researchers and professionals seeking to explore and exploit the rich chemistry of fungal indole alkaloids.

References

- 1. The fumitremorgin gene cluster of Aspergillus fumigatus: identification of a gene encoding brevianamide F synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]